Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate
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Overview
Description
Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate is a complex organic compound with the molecular formula C₆₅H₉₈O₈ It is characterized by its large molecular structure, which includes multiple phenyl rings and long dodecyloxy chains
Preparation Methods
The synthesis of Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate typically involves multiple steps. One common method includes the reaction of 3,4,5-trihydroxybenzoic acid with dodecyloxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoic acid, which is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Chemical Reactions Analysis
Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium hydroxide or halogens.
Scientific Research Applications
Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate involves its interaction with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence cellular processes and signaling pathways, making it a valuable tool in biological research.
Comparison with Similar Compounds
Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate can be compared to other similar compounds such as:
Methyl-3,4,5-tridodecyloxy-benzoate: Similar in structure but with different substituents on the phenyl rings.
4-Methylphenyl benzoate: A simpler ester with a single phenyl ring and shorter alkyl chains.
Properties
CAS No. |
118468-31-8 |
---|---|
Molecular Formula |
C65H98O8 |
Molecular Weight |
1007.5 g/mol |
IUPAC Name |
methyl 3,4,5-tris[(4-dodecoxyphenyl)methoxy]benzoate |
InChI |
InChI=1S/C65H98O8/c1-5-8-11-14-17-20-23-26-29-32-47-68-59-41-35-55(36-42-59)52-71-62-50-58(65(66)67-4)51-63(72-53-56-37-43-60(44-38-56)69-48-33-30-27-24-21-18-15-12-9-6-2)64(62)73-54-57-39-45-61(46-40-57)70-49-34-31-28-25-22-19-16-13-10-7-3/h35-46,50-51H,5-34,47-49,52-54H2,1-4H3 |
InChI Key |
VSDHEUCRPPOQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCCCCCCCCCCCC)OCC4=CC=C(C=C4)OCCCCCCCCCCCC)C(=O)OC |
Origin of Product |
United States |
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